REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:11]([F:14])([F:13])[F:12])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].Cl.[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19]Cl.C([O-])([O-])=O.[K+].[K+].CC(C)=O>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:11]([F:12])([F:13])[F:14])=[C:8]([O:10][CH2:19][CH2:18][N:17]([CH3:21])[CH3:16])[CH:9]=1)([O-:3])=[O:2] |f:1.2,3.4.5|
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Name
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|
Quantity
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3.48 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC(=C(C1)O)C(F)(F)F
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Name
|
|
Quantity
|
5.32 g
|
Type
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reactant
|
Smiles
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Cl.CN(CCCl)C
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Name
|
|
Quantity
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9.76 g
|
Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
114 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
33 mL
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Type
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solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated to aqueous layer, which
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Type
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ADDITION
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Details
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was diluted with brine and 6 N NaOH
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
Purification by silica gel column chromatography
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Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C(F)(F)F)OCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |